molecular formula C9H8N2O3 B1335128 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid CAS No. 876709-30-7

5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid

Cat. No. B1335128
M. Wt: 192.17 g/mol
InChI Key: NNJVURHBCVIUHK-UHFFFAOYSA-N
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Description

5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid is a compound that combines a furan carboxylic acid moiety with an imidazole group. Furan carboxylic acids are known as biobased building blocks with applications in pharmaceutical and polymer industries . The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms, which is prevalent in many biologically active molecules, including

Scientific Research Applications

Chemical Synthesis and Properties

  • Oxidation Products : Research by Aleksandrov et al. (2011) explored oxidation products of similar compounds to 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid, revealing insights into the stability and reaction outcomes of such compounds under oxidative conditions (Aleksandrov et al., 2011).

  • Synthesis Techniques : A study by El’chaninov et al. (2017) focused on synthesizing related compounds, providing valuable information on methods and reactivity, which can be applied to the synthesis of 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid (El’chaninov et al., 2017).

  • Electrophilic Substitution Reactions : Research into electrophilic substitution reactions of similar compounds was conducted by Vlasova et al. (2014), providing insights into how such reactions could be applicable to 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid (Vlasova et al., 2014).

Biomedical Applications

  • Medicinal Chemistry : Cross et al. (1986) investigated 1H-imidazol-1-yl-substituted carboxylic acids for their biological activities, indicating potential biomedical applications of similar structures (Cross et al., 1986).

  • Enzymatic Synthesis : A study by Jia et al. (2019) on enzyme-catalyzed synthesis of furan carboxylic acids from precursors like 5-hydroxymethylfurfural suggests potential bio-catalytic applications for compounds like 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid (Jia et al., 2019).

Material Science Applications

  • Corrosion Inhibition : Yadav et al. (2015) explored amino acid compounds, including 1-(1H-benzo[d]imidazole-2-yl) derivatives, as corrosion inhibitors, which could be relevant for related compounds like 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid in material science (Yadav et al., 2015).

Safety And Hazards

The compound has some safety hazards. It may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

5-(imidazol-1-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9(13)8-2-1-7(14-8)5-11-4-3-10-6-11/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJVURHBCVIUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390040
Record name 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid

CAS RN

876709-30-7
Record name 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PN Premnath - 2014 - scholarcommons.sc.edu
Inhibition of CDK2 activity in G1 and S phases of the cell cycle can promote selective apoptosis of cancer cells through the E2F1 pathway. Currently available CDK inhibitors target the …
Number of citations: 5 scholarcommons.sc.edu

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